molecular formula C17H21F3N2OS B2489523 1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 2319806-96-5

1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane

Cat. No.: B2489523
CAS No.: 2319806-96-5
M. Wt: 358.42
InChI Key: RIYVNLSIVHUHMW-UHFFFAOYSA-N
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Description

1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane is a chemical compound of significant interest in pharmacological research, particularly in the context of modulating central nervous system (CNS) functions and overcoming microbial resistance. Structurally, it features a 1,4-diazepane core, a scaffold recognized in medicinal chemistry for its relevance to neurological targets. Research on closely related 7-trifluoromethyl-[1,4]diazepan derivatives has identified them as potent orexin receptor antagonists . The orexin system is a key regulator of wakefulness, sleep, and arousal, and its antagonism is a validated therapeutic approach for treating conditions such as insomnia, anxiety, and substance abuse disorders . By potentially blocking orexin receptors, this class of compounds may influence memory consolidation and retrieval processes, offering a research pathway for neurodegenerative diseases like Alzheimer's . Furthermore, structurally analogous 1,4-diazepane compounds have demonstrated a valuable mechanism as efflux pump inhibitors (EPIs) in microbiological studies . For instance, 1-benzyl-1,4-diazepane was shown to reduce the activity of resistance-nodulation-cell division (RND) efflux pumps in Escherichia coli, thereby potentiating the effects of antibiotics like levofloxacin and reversing multidrug resistance . This dual potential, targeting both CNS receptors and bacterial efflux mechanisms, makes this compound a versatile tool for researchers investigating novel strategies for treating neurological disorders and combating antimicrobial resistance. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2OS/c18-17(19,20)15-5-2-1-4-14(15)16(23)22-8-3-7-21(9-10-22)13-6-11-24-12-13/h1-2,4-5,13H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYVNLSIVHUHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane typically involves multiple steps, starting with the preparation of the thiolan-3-yl and 2-(trifluoromethyl)benzoyl intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include trifluoromethylating agents such as CF3SO2Na and catalysts like palladium(II) chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane involves its interaction with molecular targets through its trifluoromethyl and diazepane groups. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the diazepane ring can provide structural stability and specificity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and synthetic parameters among analogs:

Compound Name Substituent (Benzoyl/Phenyl) Position Molecular Weight Synthesis Yield Key Structural Feature Reference
1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane CF₃ (benzoyl) 2 336.5153 - Benzoyl linkage, CF₃ group
BK80973 (1-[2-(methylsulfanyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane) SMe (benzoyl) 2 336.5153 - Benzoyl linkage, methylsulfanyl group
BK82779 (1-(3-chlorobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane) Cl (benzoyl) 3 324.8687 - Benzoyl linkage, chloro substituent
1-(2-(Trifluoromethyl)phenyl)-1,4-diazepane (14d) CF₃ (phenyl) 2 246.10 61% Direct phenyl substitution (no benzoyl)
N-(4-(thiophen-3-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)pentanamide CF₃ (phenyl) 2 - 51% Pentanamide linker, CF₃ on phenyl
N-(4-(4-(3-cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9a) CN (phenyl) 3 - 48% Butyl linker, cyano substituent
Key Observations:

Benzoyl vs. Phenyl Linkage :

  • The target compound’s benzoyl group introduces a ketone, enabling hydrogen bonding and dipole interactions absent in analogs like 1-(2-(trifluoromethyl)phenyl)-1,4-diazepane (14d), where the CF₃-phenyl is directly attached .
  • Benzoyl-linked derivatives (e.g., BK80973, BK82779) share a common scaffold but differ in substituent electronic properties (CF₃ vs. SMe vs. Cl), affecting lipophilicity and steric bulk .

In compound 9a, a 3-cyano group on phenyl introduces strong electron-withdrawing effects, contrasting with the CF₃ group’s moderate electronegativity and bulk .

Linker Modifications :

  • Compounds with alkyl linkers (e.g., pentanamide in , butyl in ) extend the molecule’s length, which may optimize binding to deep receptor pockets. The target compound lacks such linkers, suggesting a more compact structure .

Biological Activity

1-(Thiolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane is a heterocyclic compound notable for its unique structural characteristics, including a diazepane ring and a trifluoromethyl group. The molecular formula of this compound is C17H21F3N2OSC_{17}H_{21}F_3N_2OS, with a molecular weight of approximately 358.42 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Features

The compound's structure can be broken down into two main components:

  • Diazepane Ring : A seven-membered heterocyclic structure that can confer stability and influence pharmacological properties.
  • Trifluoromethyl Group : Known for its electron-withdrawing properties, this group can enhance the compound's interaction with biological targets, potentially increasing its binding affinity to enzymes and receptors.

The biological activity of this compound primarily arises from the interactions facilitated by its structural components. The trifluoromethyl group enhances the compound's ability to bind to specific biological targets, while the diazepane structure contributes to the overall stability and specificity of these interactions.

Biological Activity

Research indicates that compounds with similar structures may exhibit significant interactions with various biological targets, leading to potential therapeutic applications. The following table summarizes some of the key biological activities and potential applications based on structural analogs:

Compound Type Biological Activity Potential Applications
Trifluoromethyl ketonesAnticancer propertiesCancer therapy
Diazepane derivativesAnxiolytic effectsAnxiety treatment
Thiol-containing compoundsAntioxidant activityDisease prevention

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Enzyme Interaction Studies : Research has shown that similar diazepane derivatives can effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential use as enzyme inhibitors in therapeutic contexts.
  • Pharmacological Investigations : In vivo studies on related compounds indicate promising anxiolytic properties, which could be attributed to their diazepane framework. These findings support further exploration into their use as anxiolytics or sedatives.
  • Synthesis and Biological Evaluation : The synthesis of this compound has been optimized for high yield and purity, facilitating subsequent biological evaluations. Preliminary assays suggest significant binding affinity to specific receptors involved in neurotransmission.

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